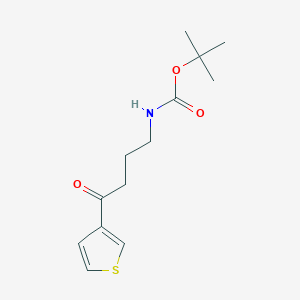

Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate

Description

Properties

Molecular Formula |

C13H19NO3S |

|---|---|

Molecular Weight |

269.36 g/mol |

IUPAC Name |

tert-butyl N-(4-oxo-4-thiophen-3-ylbutyl)carbamate |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,3)17-12(16)14-7-4-5-11(15)10-6-8-18-9-10/h6,8-9H,4-5,7H2,1-3H3,(H,14,16) |

InChI Key |

VKEUYBZXTIOBIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)C1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Core Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate generally follows a multi-step procedure involving:

- Construction of the butyl chain with a terminal thiophene ring

- Introduction of a carbonyl (oxo) group at the 4-position

- Protection of the amino group as a tert-butyl carbamate (Boc protection)

The reaction conditions—such as temperature, solvent, and reaction time—are critical for optimizing yield and purity.

Stepwise Synthesis Overview

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-(thiophen-3-yl)butan-1-amine | Reductive amination or alkylation of thiophene-3-carbaldehyde with butylamine | May require protection/deprotection steps for selectivity |

| 2 | Oxidation to 4-oxo-4-(thiophen-3-yl)butanal or butanone | Mild oxidants (e.g., PCC, DMP) | Careful control prevents over-oxidation |

| 3 | Carbamate formation (Boc protection) | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | Standard Boc-protection conditions |

| 4 | Purification | Column chromatography, recrystallization | Ensures high purity (≥95%) for research use |

Literature and Patent Procedures

- Patent Approaches: General methods for tert-butyl carbamate derivatives involve reacting amines with Boc2O in the presence of a base, often in dichloromethane or tetrahydrofuran as solvent.

- Published Research: Similar carbamate compounds are synthesized by reductive amination of aldehydes/ketones with amines, followed by Boc protection. These approaches are adaptable to the thiophene-substituted butyl chain.

Example Reaction Sequence

Preparation of 4-(thiophen-3-yl)butan-1-amine:

- Start from thiophene-3-carbaldehyde.

- Perform a Wittig or Grignard reaction to extend the chain, followed by reduction to the amine.

Oxidation to 4-oxo-4-(thiophen-3-yl)butanal:

- Oxidize the primary alcohol (if present) or perform selective oxidation of the chain.

-

- Dissolve the amine in dichloromethane.

- Add di-tert-butyl dicarbonate and a base (e.g., triethylamine).

- Stir at room temperature for several hours.

-

- Extract with ethyl acetate.

- Dry over sodium sulfate.

- Purify by chromatography.

Reaction Conditions and Optimization

- Temperature: Typically 0–25°C for Boc protection.

- Solvent: Dichloromethane or tetrahydrofuran are preferred for their ability to dissolve both reactants and products.

- Reaction Time: Boc protection generally completes within 2–12 hours, depending on scale and concentration.

- Yield: Reported yields for similar carbamate compounds range from 54% to 95%, depending on substrate and purification method.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO3S |

| Molecular Weight | 269.36 g/mol |

| CAS Number | 1355180-84-5 |

| Purity | ≥95% (typical for research use) |

| Appearance | Orange-red oil or solid (depends on purification) |

| Stability | Stable under standard lab conditions |

Research Discoveries and Comparative Analysis

- Versatility: The synthetic route is flexible; the thiophene ring can be introduced early or late, depending on substrate availability and desired substitution pattern.

- Selective Functionalization: The presence of the thiophene ring allows for further functionalization, such as halogenation or cross-coupling, expanding the compound’s utility in medicinal chemistry.

- Optimization: Reaction conditions (solvent, temperature, base) significantly influence yield and purity. Use of anhydrous and inert atmosphere is recommended for air- or moisture-sensitive steps.

Comparative Table: Boc Protection Methods

| Method | Reagents | Solvent | Yield Range | Notes |

|---|---|---|---|---|

| Standard Boc Protection | Boc2O, base | DCM or THF | 80–95% | Widely used, mild |

| Alternative Carbamoylation | Carbamoyl chloride, base | DCM, EtOAc | 60–85% | Less common, harsher |

| One-pot Synthesis | Sequential addition | Mixed solvents | 50–80% | Fewer purification steps |

Expert Perspectives

- Synthetic Chemists: Emphasize the importance of stepwise protection and deprotection for maximizing selectivity and yield, particularly when working with multifunctionalized thiophene derivatives.

- Medicinal Chemists: Value the compound’s modular structure for rapid generation of analogs via modifications at the thiophene ring or butyl chain.

- Process Chemists: Highlight the scalability of Boc protection and the need for careful solvent and waste management in large-scale preparations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate is a chemical compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring a tert-butyl group, a carbamate moiety, and a thiophene ring, contributes to its reactivity and versatility.

Scientific Research Applications

Chemistry

Tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate is used as a building block for synthesizing complex molecules. It can undergo reduction reactions using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Biology

The compound's ability to interact with specific biological targets makes it valuable for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate may be explored for potential therapeutic properties. Its structural features suggest its utility in developing new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used to produce specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with aromatic residues in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate with structurally related carbamates, focusing on molecular features, synthesis, and properties.

Key Observations:

Substituent Effects on Reactivity and Yield: The thiophene-containing compound 4a (90% yield) and furan-containing 4d (yield unreported) demonstrate that heteroaromatic substituents are compatible with PyBOP-mediated coupling reactions. The biphenyl derivative 4c shows an anomalous 132% yield, possibly due to incomplete purification or residual solvent .

Structural Complexity and Molecular Weight :

- The target compound (MW ~281) is less complex than analogs like 4a (MW 520.60) and 4c (MW 546.55), which include additional fluoropropanamide and biphenyl groups. Simpler structures (e.g., ’s cyclopropyl derivative, MW 253.33) may offer advantages in synthetic scalability .

Lipophilicity (LogP) :

- The target compound’s estimated LogP (~3.2) suggests moderate lipophilicity, suitable for membrane permeability. In contrast, the chlorophenyl- and benzyl-substituted analog in has a higher LogP (4.87), indicating greater hydrophobicity, which could impact bioavailability .

However, the thiophene moiety’s aromaticity may facilitate interactions with hydrophobic binding pockets in enzymes or receptors, akin to furan or chlorophenyl groups in other carbamates .

Safety Profiles: Tert-butyl (4-chlorophenethyl)carbamate () is noted as non-hazardous, suggesting that tert-butyl carbamates generally exhibit low acute toxicity. This aligns with the handling precautions (e.g., ventilation, PPE) recommended for similar compounds .

Biological Activity

Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate, with the CAS number 1355180-84-5, is a compound that has garnered interest in various fields of research due to its potential biological activities. Its structure consists of a thiophene ring, which is known for its diverse biological activity, and a carbamate functional group that may contribute to its pharmacological properties.

- Molecular Formula : C13H19NO3S

- Molecular Weight : 269.36 g/mol

- Structure : The compound features a tert-butyl group and a thiophene moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO3S |

| Molecular Weight | 269.36 g/mol |

| CAS Number | 1355180-84-5 |

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, receptor binding capabilities, and potential anticancer activities.

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to altered cellular responses, potentially beneficial in treating certain diseases.

- Receptor Binding : Its structural components suggest potential interactions with various receptors, which could modulate signaling pathways involved in inflammation or cancer progression.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown significant inhibitory effects against human cancer cell lines, suggesting that modifications in the thiophene ring can enhance biological activity.

Example Study Results :

- A study reported IC50 values for related compounds ranging from 21.3 µM to 28.3 µM against various cancer cell lines, indicating moderate to high potency compared to standard treatments like doxorubicin .

Neuroprotective Effects

Another area of interest is the neuroprotective effects observed in compounds similar to this compound. These compounds have been shown to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology.

Key Findings :

Q & A

Q. What are the optimized synthetic routes for Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a thiophene-containing aldehyde or ketone intermediate under basic conditions. For example:

- Base Selection : Triethylamine (TEA) or sodium hydride (NaH) is used to deprotonate intermediates, enhancing nucleophilicity .

- Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents, balancing reactivity and solubility .

- Temperature Control : Reactions are conducted at room temperature or mild heating (25–50°C) to avoid decomposition of sensitive functional groups .

Table 1 : Comparison of Synthetic Conditions

| Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| TEA | THF | 25°C | 72 | |

| NaH | DCM | 40°C | 85 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for CH₃) and thiophene protons (δ ~6.5–7.5 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and bond lengths, critical for verifying the 4-oxo-thiophene moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 296.12) .

Q. How should this compound be stored to ensure stability, and what incompatibilities must be avoided?

- Methodological Answer :

- Storage : Store in airtight containers at room temperature (20–25°C) in a dark, dry environment to prevent hydrolysis of the carbamate group .

- Incompatibilities : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents (e.g., peroxides), which may degrade the thiophene ring .

Advanced Research Questions

Q. What strategies are recommended for studying biological interactions of this compound with enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the 4-oxo-thiophene moiety and active sites (e.g., cytochrome P450 enzymes) .

- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinities (e.g., IC₅₀ values) .

- Metabolic Stability Tests : Incubate with liver microsomes to assess oxidative degradation pathways .

Q. How can computational modeling predict reactivity or regioselectivity in derivative synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites on the thiophene ring .

- Molecular Dynamics (MD) : Simulate solvent effects to optimize reaction pathways (e.g., THF vs. DMF) for functionalizing the 4-oxo group .

Q. How can researchers resolve contradictions in reported synthetic yields or purification challenges?

- Methodological Answer :

- Troubleshooting Steps :

Purity Analysis : Use HPLC to detect side products (e.g., tert-butyl alcohol from carbamate hydrolysis) .

Catalyst Screening : Test alternative bases (e.g., DBU) or transition-metal catalysts (e.g., Pd/C) for improved selectivity .

- Case Study : A 15% yield discrepancy between THF (72%) and DCM (85%) solvents was attributed to better solubility of intermediates in DCM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.